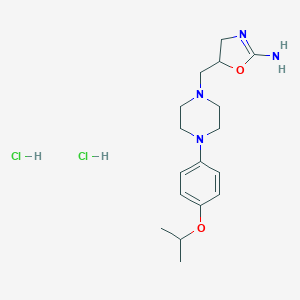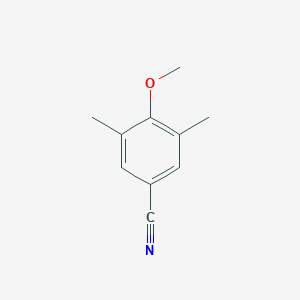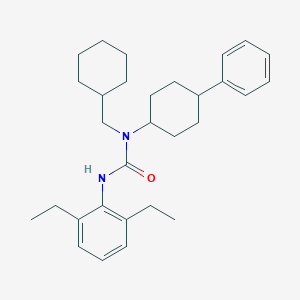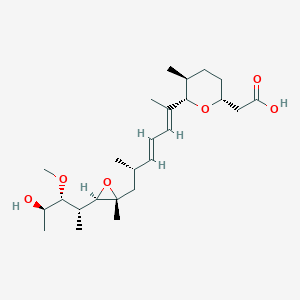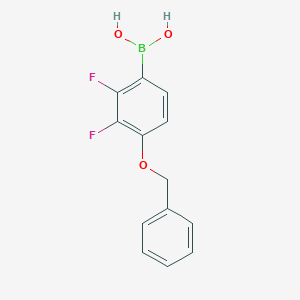
4-(Benzyloxy)-2,3-difluorophenylboronic acid
Vue d'ensemble
Description
“4-(Benzyloxy)-2,3-difluorophenylboronic acid” likely belongs to the class of organoboron compounds, which are commonly used in organic synthesis . It likely contains a boronic acid group (-B(OH)2), a benzyloxy group (-OCH2C6H5), and two fluorine atoms attached to the phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, organoboron compounds are often synthesized through borylation reactions . Additionally, benzyloxy groups can be introduced through benzylation reactions .Molecular Structure Analysis
The molecular structure would likely consist of a phenyl ring with two fluorine atoms and a benzyloxy group attached. The boronic acid group would likely be connected to the phenyl ring .Chemical Reactions Analysis
Organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . The boronic acid group can react with a variety of organic halides or triflates in the presence of a base and a palladium catalyst .Applications De Recherche Scientifique
Luminescent Properties in Lanthanide Coordination Compounds
4-Benzyloxy benzoic acid derivatives, which include similar structures to 4-(Benzyloxy)-2,3-difluorophenylboronic acid, have been used in the synthesis of lanthanide coordination compounds. These compounds demonstrate varied photophysical properties influenced by electron-releasing or electron-withdrawing substituents, affecting the luminescence of Tb(3+) and Eu(3+) complexes (Sivakumar et al., 2010).
Electrolyte Additives in Lithium-Ion Batteries
Compounds structurally related to this compound have been explored as electrolyte additives in lithium-ion batteries. These additives exhibit redox potential and act as overcharge protection, enhancing the safety and efficiency of lithium-ion batteries (Chen & Amine, 2007).
Fluorescent Sensor Development
Derivatives of 4-carboxyphenylboronic acid, closely related to the compound , have been utilized to develop fluorescent carbon quantum dots. These dots show high selectivity and sensitivity, useful in environmental monitoring and sensing applications, such as detecting benzo[a]pyrene in water (Sun et al., 2021).
Synthesis of Functionalized Carboxylic Acids
In the field of organic synthesis, esters of arylboronic acids, which include compounds similar to this compound, have been used to synthesize benzoic acid derivatives and alpha, beta-unsaturated carboxylic acids. These reactions are crucial for the preparation of various functionalized aryl- and alkenyl-carboxylic acids, which have wide applications in chemical synthesis (Ukai et al., 2006).
Detection and Imaging Applications
This compound and its derivatives have been utilized in the development of fluorescent probes for applications like benzoyl peroxide detection in real samples and zebrafish imaging. These probes offer high sensitivity and selectivity, useful in biochemical and biomedical research (Tian et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 4-Benzyloxy-2,3-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
Mode of Action
The compound acts as a boron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid moiety of the compound interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by this compound. The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps . The boronic acid moiety of the compound participates in the transmetalation step, where it is transferred from boron to palladium .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity under the conditions of the suzuki-miyaura reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . These compounds can have various applications, including in the development of pharmaceuticals and organic materials .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires an inert atmosphere and is often performed at elevated temperatures . Additionally, the choice of solvent, base, and catalyst can also impact the reaction’s efficiency .
Safety and Hazards
Orientations Futures
The use of organoboron compounds in organic synthesis, particularly in cross-coupling reactions, continues to be an active area of research . Future directions may include the development of new synthetic methods, applications in the synthesis of complex organic molecules, and improvements in the safety and environmental impact of these reactions .
Propriétés
IUPAC Name |
(2,3-difluoro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-12-10(14(17)18)6-7-11(13(12)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFGSPOFIKKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570181 | |
| Record name | [4-(Benzyloxy)-2,3-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156635-87-9 | |
| Record name | [4-(Benzyloxy)-2,3-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-2,3-difluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)

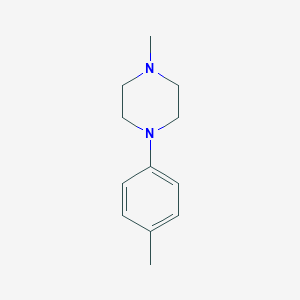
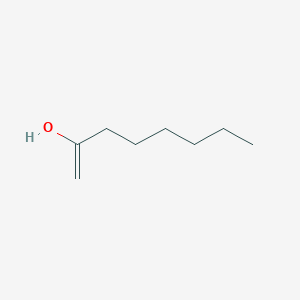
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)

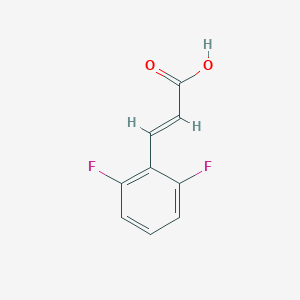

![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
